molecular formula C13H23N3O2S B6181284 tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate CAS No. 115894-54-7

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate

Cat. No.: B6181284
CAS No.: 115894-54-7
M. Wt: 285.4
InChI Key:
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Description

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is an organic compound with applications in various fields, particularly in medicinal chemistry. This compound is part of the carbamate family, known for its versatile biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate typically involves multiple steps One common synthetic route starts with the formation of the thiazole ring through a condensation reaction between a thioamide and a halogenated acetic acid

Industrial Production Methods

In an industrial setting, the synthesis process is optimized for scalability and cost-effectiveness. This often involves the use of automated synthesizers and large-scale reactors to carry out the reactions under controlled temperatures and pressures. Purification steps such as crystallization and column chromatography are employed to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions may occur at the carbamate group, transforming it into an amine derivative.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Alkyl halides, acyl chlorides under basic conditions.

Major Products Formed

  • Sulfoxides and sulfones: from oxidation.

  • Amines: from reduction.

  • Substituted thiazoles: from nucleophilic substitution reactions.

Scientific Research Applications

The compound has a broad range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Used in studies to investigate enzyme inhibition and protein interactions.

  • Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is primarily based on its interaction with biological targets:

  • Enzyme inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access.

  • Pathways involved: It affects various biochemical pathways, including those involved in metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1S)-1-(2-hydroxy-1,3-thiazol-4-yl)-3-methylbutyl]carbamate

  • Tert-butyl N-[(1S)-1-(2-mercapto-1,3-thiazol-4-yl)-3-methylbutyl]carbamate

Unique Features

  • Structural Uniqueness: The presence of the amino group on the thiazole ring sets it apart from similar compounds, offering different reactivity and binding properties.

  • Biological Activity: Its unique structure can lead to distinct biological activities, making it a valuable compound in drug development and other applications.

That's the low-down on tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate—a compound with a compelling mix of synthetic challenges and scientific potential. Anything to add or edit here?

Properties

CAS No.

115894-54-7

Molecular Formula

C13H23N3O2S

Molecular Weight

285.4

Purity

95

Origin of Product

United States

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